molecular formula C10H8BrF3O2 B2754177 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid CAS No. 2383520-58-7

5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid

Cat. No.: B2754177
CAS No.: 2383520-58-7
M. Wt: 297.071
InChI Key: IXMLZUNBLICZLT-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid is a chemical compound with the CAS Number: 2383520-58-7 . It has a molecular weight of 297.07 . The IUPAC name for this compound is 2-(5-bromo-2-methyl-3-(trifluoromethyl)phenyl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrF3O2/c1-5-6(3-9(15)16)2-7(11)4-8(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Properties

The study of brominated aromatic compounds and their derivatives, including halogenated phenylacetic acids, provides valuable insights into their reactivity, synthesis pathways, and potential applications in organic chemistry. For example, research on bromophenol derivatives from the red alga Rhodomela confervoides highlights the diversity and complexity of natural products chemistry, exploring their potential in pharmaceuticals and material sciences (Zhao et al., 2004). Similarly, studies on brominated phenethylamine metabolites in rats reveal the metabolic pathways of psychoactive substances, shedding light on their pharmacokinetics and potential therapeutic applications (Kanamori et al., 2002).

Antimicrobial and Anti-inflammatory Research

The synthesis and evaluation of benzofuryloxyacetic acid derivatives, including brominated compounds, for their anti-inflammatory activities , demonstrate the potential of such molecules in developing new therapeutic agents (Grinev et al., 1982). This research underscores the importance of halogenated aromatic compounds in medicinal chemistry, particularly in designing drugs with specific pharmacological properties.

Environmental and Analytical Chemistry

The characterization of nitrogen-containing metabolites from environmental samples, such as 2-bromooctylphenoxy acetic acid , involves advanced analytical techniques to understand the fate and behavior of chemical pollutants (Fujita et al., 2001). This area of research is crucial for environmental monitoring and developing strategies for pollution mitigation.

Mechanism of Action

Mode of Action

It’s known that similar compounds can participate in reactions such as the suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Related compounds have been used in the synthesis of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives . These compounds can affect various biochemical pathways, leading to downstream effects.

Result of Action

Given its potential involvement in the synthesis of biologically active compounds , it could have a variety of effects depending on the specific context and targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability . .

Properties

IUPAC Name

2-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-5-6(3-9(15)16)2-7(11)4-8(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMLZUNBLICZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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